Pelletierine

Description

Historical Trajectories of Chemical and Structural Elucidation

The path to fully understanding pelletierine's chemical identity involved a series of isolations, debates, and the eventual application of sophisticated analytical techniques.

The initial isolation of this compound dates back to 1879, when French chemists Tanret and Pelletier successfully extracted a basic substance from the root bark of the pomegranate tree and characterized its salt. mdpi.com Tanret described this compound as optically active, contrasting it with isothis compound. wiley-vch.de However, later investigations sometimes yielded only the optically inactive isothis compound, leading to a puzzle. wiley-vch.de This discrepancy was later attributed to the racemization of (−)-pelletierine, a base-catalyzed process that can occur during the isolation procedure, converting it partially or entirely into the racemic isothis compound. wiley-vch.de The early structural debates were ultimately resolved by J. Meisenheimer's successful total synthesis of (±)-pelletierine and (±)-methylthis compound. wiley-vch.de

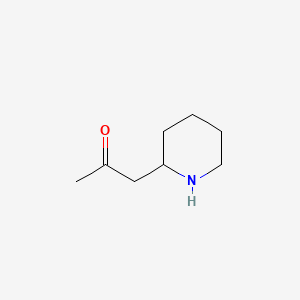

The definitive elucidation of this compound's structure, identified as 1-(2-piperidyl)-2-propanone, was achieved through various modern spectroscopic methods, including IR, UV, and Mass Spectrometry, and critically, Nuclear Magnetic Resonance (NMR) techniques. scielo.org.bo The application of these advanced analytical tools, coupled with synthetic approaches, confirmed the presence of a ketone group and resolved earlier ambiguities regarding its precise molecular arrangement. wiley-vch.de For instance, the synthesis of (±)-pelletierine by Schöpf and Ritchie in 1949, involving a Mannich reaction of acetoacetic acid followed by decarboxylation, further corroborated its structure and was later proven to align with its biosynthetic pathway. wiley-vch.de

Contextual Significance within Alkaloid Chemistry

This compound holds a significant position within alkaloid chemistry, particularly due to its structural features and its relationship with other naturally occurring compounds.

This compound is classified as a piperidine (B6355638) alkaloid, characterized by the presence of a piperidine ring, a saturated six-membered aliphatic ring containing one nitrogen atom and five carbon atoms. wiley-vch.defoodb.caslideshare.net This classification places it among a diverse group of natural products, many of which are derived from the amino acid lysine (B10760008). wiley-vch.deiupac.org The biosynthesis of piperidine alkaloids often involves the formation of a piperideine (or 1-piperideine) intermediate, which is too unstable to be isolated but serves as a crucial reactive unit for the formation of various piperidine derivatives through nucleophilic addition reactions. wiley-vch.de

This compound is often found alongside, and structurally related to, several other alkaloids, particularly in Punica granatum. These include pseudothis compound, isothis compound, and N-methyl-pelletierine. scielo.org.bowikipedia.orgsmolecule.comnih.gov

Isothis compound : Isothis compound is the optically inactive racemic form of this compound. wiley-vch.denih.govnih.gov While older reports sometimes incorrectly used the name isothis compound to refer to the compound [R-1-(2-piperidyl)propan-2-one], it is now understood to be the (±)-pelletierine. nih.gov Both this compound and isothis compound share the molecular formula C₈H₁₅NO. nih.govnih.govwikidata.org

Pseudothis compound : Pseudothis compound (C₉H₁₅NO), also known as granatanone or 9-methyl-9-azabicyclo[3.3.1]nonan-3-one, is a bicyclic alkaloid structurally distinct from this compound. wikipedia.orgchemtunes.comnih.govhmdb.ca It is a higher homolog of tropinone (B130398) and possesses a bicyclic core structure. wiley-vch.de Pseudothis compound is the main alkaloid found in the root bark of the pomegranate tree. wikipedia.org

N-Methyl-pelletierine : N-Methyl-pelletierine (C₉H₁₇NO) is a derivative of this compound where the nitrogen atom of the piperidine ring is methylated. wikipedia.orgnih.govwikidata.orgnih.gov Its correct chemical name is 1-[(2R)-1-methyl-2-piperdinyl]-2-propanone. nih.gov This compound also features a piperidine core structure and is found in Punica granatum and other organisms. nih.gov

The structural relationships among these alkaloids are summarized in the table below:

| Compound Name | Molecular Formula | Key Structural Feature | Relationship to this compound |

| This compound | C₈H₁₅NO | Piperidine ring with a propanone side chain | Parent compound |

| Isothis compound | C₈H₁₅NO | Piperidine ring with a propanone side chain | Racemic mixture of this compound wiley-vch.denih.govnih.gov |

| Pseudothis compound | C₉H₁₅NO | Bicyclic (9-azabicyclo[3.3.1]nonane) core with a ketone | Structurally distinct bicyclic homolog of tropinone wiley-vch.dewikipedia.orgnih.gov |

| N-Methyl-pelletierine | C₉H₁₇NO | Methylated piperidine nitrogen with a propanone side chain | N-methylated derivative of this compound nih.govwikidata.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-2-ylpropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7(10)6-8-4-2-3-5-9-8/h8-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIZLWNUBXHADF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863036 | |

| Record name | (+/-)-Isopelletierine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4396-01-4, 539-00-4 | |

| Record name | 1-(2-Piperidinyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4396-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopelletierine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelletierine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004396014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Isopelletierine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pelletierine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PELLETIERINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPL21M0A40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-Pelletierine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Enzymology of Pelletierine

Precursor Incorporation and Metabolic Origins

The molecular skeleton of pelletierine is assembled from primary metabolites, specifically the amino acid L-lysine and acetate (B1210297) units, which are channeled into the pathway through a series of intermediate molecules.

Early radiolabeling and isotope tracing studies firmly established that the this compound structure is derived from two fundamental building blocks: L-lysine and acetate. cdnsciencepub.comresearchgate.net The piperidine (B6355638) ring, the core heterocyclic structure of this compound, originates from L-lysine. researchgate.netresearchgate.net Conversely, the propanone side chain attached to the ring is derived from acetate. cdnsciencepub.comresearchgate.netresearchgate.net

Experimental evidence has demonstrated the specific incorporation of these precursors. Studies in various plant species have shown that the carbon-nitrogen skeleton of the piperidine ring is formed from the C,N chain of lysine (B10760008) in a non-symmetrical manner. cdnsciencepub.com This foundational understanding set the stage for investigating the precise intermediates and enzymatic steps that convert these basic metabolites into the final alkaloid structure.

The biosynthetic route from L-lysine to the piperidine core of this compound proceeds through the formation of a cyclic imine, Δ1-piperideine. The initial step involves the decarboxylation of L-lysine by the enzyme lysine decarboxylase, which produces cadaverine (B124047). researchgate.net Subsequently, cadaverine undergoes oxidation to yield Δ1-piperideine, which serves as the immediate heterocyclic precursor to the this compound ring. researchgate.net

The second key intermediate, 3-oxoglutaric acid, provides the carbon backbone for the side chain. nih.govresearchgate.net Research has shown that this compound is formed through a Mannich-like condensation reaction between Δ1-piperideine and 3-oxoglutaric acid. nih.govresearchgate.net The accumulation of 3-oxoglutaric acid in relevant plant tissues further supports its role as a critical intermediate in this biosynthetic pathway. researchgate.net

The formation of the 3-oxoglutaric acid intermediate is rooted in polyketide metabolism, with malonyl-CoA acting as the fundamental chain-extending unit. researchgate.net Malonyl-CoA is a central metabolite in the biosynthesis of fatty acids and polyketides, formed from the carboxylation of acetyl-CoA. nih.govnih.govresearchgate.net In the context of this compound biosynthesis, two molecules of malonyl-CoA are condensed to create the four-carbon dicarboxylic acid backbone of the 3-oxoglutaryl moiety. researchgate.net This polyketide chain elongation is a critical step that links primary metabolism to the specialized biosynthesis of this alkaloid.

Enzymatic Mechanisms and Polyketide Synthase Involvement

The key enzymatic players in the biosynthesis of this compound are Type III polyketide synthases (PKSs). These enzymes are responsible for generating the polyketide-derived portion of the molecule and facilitating its condensation with the lysine-derived ring structure.

Type III PKSs are relatively small homodimeric enzymes that catalyze a series of decarboxylative condensation reactions using acyl-CoA thioester substrates within a single active site. nih.govmdpi.comfrontiersin.org In the biosynthesis of this compound, specific Type III PKSs have been identified and characterized from Lycopodium alkaloid-producing plants.

Two such enzymes, HsPKS4 from Huperzia serrata and PcPKS1 from Phlegmariurus cryptomerianus, have been shown to be 3-oxoglutaric acid synthesizers. nih.govfrontiersin.org These enzymes catalyze the condensation of two malonyl-CoA units to form a thioester-linked 3-oxoglutaryl intermediate, which is subsequently hydrolyzed to release 3-oxoglutaric acid. researchgate.net

In addition to these, other Type III PKSs, namely PtPIKS-1 and PtPIKS-2 from Phlegmariurus tetrastichus, have been characterized. In vitro assays demonstrated that these enzymes could produce this compound directly when supplied with both Δ1-piperideine and malonyl-CoA as substrates. researchgate.net

| Enzyme Name | Source Organism | Function in Pathway | Substrates | Product(s) |

| HsPKS4 | Huperzia serrata | Synthesizes the 3-oxoglutaric acid intermediate. nih.govfrontiersin.org | Malonyl-CoA | 3-Oxoglutaric Acid |

| PcPKS1 | Phlegmariurus cryptomerianus | Synthesizes the 3-oxoglutaric acid intermediate. nih.govfrontiersin.org | Malonyl-CoA | 3-Oxoglutaric Acid |

| PtPIKS-1 | Phlegmariurus tetrastichus | Catalyzes the condensation of Δ1-piperideine and a malonyl-CoA-derived polyketide. researchgate.net | Δ1-Piperideine, Malonyl-CoA | This compound |

| PtPIKS-2 | Phlegmariurus tetrastichus | Catalyzes the condensation of Δ1-piperideine and a malonyl-CoA-derived polyketide. researchgate.net | Δ1-Piperideine, Malonyl-CoA | This compound |

The central bond-forming event in this compound biosynthesis is the condensation reaction that unites the piperidine ring with the polyketide-derived side chain. This occurs through a series of decarboxylative Claisen condensations catalyzed by the Type III PKS enzymes. nih.gov

The process begins with the PKS catalyzing the condensation of malonyl-CoA units to build the polyketide chain. researchgate.net The final and most critical step is the condensation of this polyketide intermediate with the Δ1-piperideine imine. While some studies propose a non-enzymatic, spontaneous Mannich-like reaction between 3-oxoglutaric acid and Δ1-piperideine, other evidence points to a direct enzymatic role for the PKS in this coupling. nih.govresearchgate.net The ability of enzymes like PtPIKS-1 and PtPIKS-2 to produce this compound from the primary substrates in vitro strongly suggests that the PKS active site can accommodate the imine substrate and catalyze the crucial imine-polyketide condensation, ensuring the efficient and specific formation of the final this compound molecule. researchgate.netresearchgate.netresearchgate.net

Transcriptional Coregulation in Biosynthesis

The biosynthesis of this compound and related Lycopodium alkaloids is a resource-intensive process for the plant, necessitating tight regulatory control to ensure efficient production. nih.gov Research has revealed that the genes encoding the biosynthetic enzymes are not expressed randomly but are instead transcriptionally co-regulated. researchgate.net This is accomplished through a "metabolic regulon," a group of metabolic genes that are controlled together. researchgate.net

In the club moss Phlegmariurus tetrastichus, a producer of neuroactive Lycopodium alkaloids, studies have identified that the genes for the pathway are precisely regulated in a coordinated fashion. researchgate.net This coregulation ensures that all the necessary enzymatic components are present at the right time and in the right proportions to facilitate the metabolic flux towards the final alkaloid products. Transcription factors, which are key proteins in regulatory networks, are believed to interact with the promoter regions of these biosynthetic genes to orchestrate their expression in response to developmental or environmental cues. nih.gov This system of precise transcriptional control is essential for the efficient synthesis of complex alkaloids derived from this compound. researchgate.net

Distinction Between Enzymatic and Non-Enzymatic Condensations

A fascinating aspect of this compound biosynthesis is its reliance on both enzyme-catalyzed and spontaneous chemical reactions. researchgate.net The final key step in the formation of this compound itself is a non-enzymatic, Mannich-like condensation. nih.govacs.org This reaction involves the coupling of two precursors: Δ¹-piperideine, which is derived from the amino acid L-lysine, and 3-oxoglutaric acid. nih.govacs.org

While the condensation itself is spontaneous, the production of the precursors is strictly controlled by enzymes. acs.org The biosynthesis of Δ¹-piperideine from lysine involves enzymes such as lysine decarboxylase (LDC) and copper amine oxidase (CAO). acs.org The other precursor, 3-oxoglutaric acid, is generated from two molecules of malonyl-CoA through the catalytic action of specific type III polyketide synthases (PKSs). researchgate.net Researchers have characterized two such enzymes, HsPKS4 from Huperzia serrata and PcPKS1 from Phlegmariurus cryptomerianus, which are responsible for producing the 3-oxoglutaric acid required for the subsequent non-enzymatic reaction. nih.govacs.org This combination of enzymatic precursor synthesis followed by a spontaneous condensation highlights a metabolically efficient strategy in natural product biosynthesis. nih.gov

This compound as a Central Intermediate in Downstream Alkaloid Biosynthesis

This compound does not typically accumulate to high levels; instead, it serves as a pivotal intermediate, channeling carbon and nitrogen from primary metabolism into a diverse family of downstream alkaloids.

Obligatory Precursor Role in Lycopodium Alkaloid Pathways (e.g., Lycopodine (B1235814), Huperzine A)

Isotope labeling studies have provided definitive evidence that this compound is an obligatory intermediate in the biosynthesis of Lycopodium alkaloids. researchgate.netcdnsciencepub.com When plants are fed with isotopically labeled this compound, the label is efficiently and specifically incorporated into the molecular skeletons of complex alkaloids like lycopodine and huperzine A. researchgate.netcdnsciencepub.com This demonstrates that the this compound structure forms a core component of the final alkaloid. Its role as a precursor is indispensable; the pathways to these complex molecules proceed directly through its formation. researchgate.net

The pathway continues as this compound condenses with 4-(2-piperidyl) acetoacetate (B1235776) (4PAA), another lysine-derived intermediate, to form phlegmarine (B1213893). acs.org Phlegmarine is considered the universal precursor to the various structural classes of Lycopodium alkaloids, undergoing a series of cyclizations, oxidations, and rearrangements to generate the vast chemical diversity seen in this family of natural products. acs.org

Dimerization Hypotheses in Lycopodine Biosynthesis

Early biogenetic hypotheses proposed that the C16N2 skeleton of Lycopodium alkaloids like lycopodine was formed through the dimerization of two C8N this compound units. cdnsciencepub.comcapes.gov.br This was a chemically plausible suggestion based on the structural components of the final molecule. rsc.org

However, experimental testing of this hypothesis using isotopic labeling experiments led to a significant revision of this model. cdnsciencepub.com Studies in Lycopodium tristachyum demonstrated that while this compound is indeed a precursor, only one intact this compound unit is incorporated into the lycopodine molecule. cdnsciencepub.comcapes.gov.br The other "half" of the molecule is derived from a closely related precursor, now understood to be 4-(2-piperidyl) acetoacetate (4PAA). researchgate.net Therefore, the "dimerization" is not of two identical this compound units but rather a condensation of this compound and 4PAA, which then forms the phlegmarine scaffold. acs.org This finding refined the understanding of how the core structure of these alkaloids is assembled. rsc.org

Evolutionary Divergence of Biosynthetic Enzymes

The evolution of the enzymatic machinery for this compound biosynthesis provides a compelling case of convergent and divergent evolution. nih.gov The type III polyketide synthases (PKSs) that produce 3-oxoglutaric acid in Lycopodiaceae share a common ancestry with PKSs from other plants but have evolved distinct functions. researchgate.net

Notably, research comparing these enzymes with those involved in tropane (B1204802) alkaloid biosynthesis (e.g., hyoscyamine (B1674123) in Solanaceae and cocaine in Erythroxylaceae) reveals a remarkable instance of convergent evolution. researchgate.net Although the PKSs from these different plant lineages were recruited independently and have distinctly different active site architectures, they catalyze the exact same reaction: the condensation of two malonyl-CoA units to form 3-oxoglutaric acid or its CoA thioester. researchgate.net This parallel evolution underscores the chemical utility of this particular polyketide intermediate in building different classes of alkaloids. This lineage-specific acquisition and functional convergence of homologous enzymes highlight the diverse evolutionary strategies plants use to generate chemical novelty. researchgate.net

Metabolic Engineering Approaches for Biosynthesis

The elucidation of the this compound biosynthetic pathway has opened avenues for its production using metabolic engineering techniques. acs.org Scientists have successfully engineered the bacterium Escherichia coli for the de novo biosynthesis of this compound from simple carbon sources. acs.org

This was achieved by introducing a synthetic pathway comprising four distinct modules. acs.org The engineered pathway includes genes from E. coli itself, other bacteria, and plants, demonstrating a complex heterologous reconstruction. acs.org Key manipulations included:

Overexpression of the intrinsic L-lysine biosynthesis pathway in E. coli to increase the supply of the primary precursor.

Introduction of genes for the conversion of L-lysine to Δ¹-piperideine.

Engineering a module for the production of 3-oxoglutaryl ketide from malonic acid.

Facilitating the final condensation to this compound.

Through systematic optimization, including the use of CRISPRi systems to downregulate competing metabolic pathways, researchers achieved the production of this compound in shake-flask and bioreactor fermentations. acs.org This work represents the first instance of microbial production of this compound and provides a sustainable and scalable platform for producing this key precursor for valuable alkaloids like huperzine A. acs.orgacs.org

Recombinant Microbial Systems for De Novo Production (e.g., Escherichia coli)

A significant breakthrough has been the successful metabolic engineering of Escherichia coli for the de novo biosynthesis of this compound. acs.orgacs.org This represents the first instance of microbial production of this important platform chemical, which serves as a precursor to valuable compounds like huperzine A. acs.orgacs.org

The engineered biosynthetic pathway in E. coli is a complex assembly of genes from various sources, organized into four distinct modules. acs.orgacs.org This synthetic pathway integrates:

Seven key genes native to E. coli

Three genes sourced from other bacteria

Three genes originating from plants acs.orgacs.org

This multi-module approach allows for the systematic construction of the this compound backbone from simple starting materials within the microbial host. The initial strain used for production was E. coli BL21(DE3), with E. coli TOP10 being utilized for plasmid construction. acs.org

The core of the biosynthetic mechanism involves the condensation of Δ¹-piperideine with 3-oxoglutaric acid. nih.govacs.org In some organisms, this is a non-enzymatic, Mannich-like condensation. nih.govacs.org The 3-oxoglutaric acid is produced by type III polyketide synthases (PKSs), such as HsPKS4 and PcPKS1, which have been characterized from Huperzia serrata and Phlegmariurus cryptomerianus, respectively. nih.govacs.org

Optimization Strategies for Enhanced Biosynthetic Yields and Byproduct Minimization

To move from simple production to overproduction, several metabolic engineering strategies were implemented to optimize the pathway and maximize the final yield of this compound. acs.orgacs.org

One key strategy involved simplifying the native L-lysine biosynthesis pathway in E. coli. acs.orgacs.org Since L-lysine is a precursor to a key intermediate, Δ¹-piperideine, streamlining its production helps to channel metabolic flux towards this compound. researchgate.net

A critical step for minimizing the formation of unwanted byproducts was the engineering and implementation of a clustered regularly interspaced short palindromic repeats (CRISPR) interference (CRISPRi) system. acs.orgacs.org This powerful gene-editing tool allows for the targeted knockdown of specific genes, thereby reducing the synthesis of competing molecules and redirecting metabolic resources toward the desired product.

Furthermore, to enhance the availability of another essential precursor, 3-oxoglutaryl ketide, the transporter MatC was overexpressed. acs.orgacs.org This strategy aimed to increase the intracellular concentration of this precursor, ensuring it was not a limiting factor in the biosynthetic pathway.

These combined optimization efforts resulted in a significant increase in this compound production. The final engineered E. coli strain demonstrated the ability to produce this compound at titers that validate the potential of this microbial platform as a sustainable production route. acs.orgacs.org

Interactive Data Table: this compound Production in Engineered E. coli

The following table summarizes the production yields achieved in the engineered E. coli strain under different cultivation conditions.

| Cultivation Method | This compound Yield (mg/L) |

| Shake-flask | 3.40 |

| 5 L Bioreactor | 8.23 |

Data sourced from Li, W. et al., ACS Sustainable Chemistry & Engineering, 2025. acs.orgacs.org

Chemical Synthesis Strategies and Methodological Advancements

Classical and Total Synthesis Routes

Classical and total synthesis routes for pelletierine often draw inspiration from its natural biosynthesis or employ established reaction sequences to construct its core piperidine (B6355638) structure.

The classical Robinson tropinone (B130398) synthesis, a renowned biomimetic total synthesis for tropinone (PubChem CID: 446337), provides a foundational analogy for constructing bicyclic and monocyclic nitrogen-containing heterocycles like those found in this compound. wikipedia.orgiarc.fr Robert Robinson himself explored similar condensation reactions for related alkaloids, attempting to synthesize pseudothis compound (PubChem CID: 11096), a homolog of tropinone, by condensing glutaraldehyde (B144438) (PubChem CID: 3485) with methylamine (B109427) and an acetone (B3395972) derivative. wikipedia.orgnih.gov The original tropinone synthesis involved succinaldehyde (B1195056) (PubChem CID: 12524), methylamine, and acetonedicarboxylic acid (PubChem CID: 68328). wikipedia.orgnih.gov

For this compound specifically, Mannich-type condensations are central to its classical synthesis. An early assumption for the origin of this compound's propanone side chain involved a Mannich reaction of acetoacetic acid followed by decarboxylation. iarc.fr Racemic this compound has been achieved through a Mannich process using piperidine and ethyl acetoacetate (B1235776). nih.gov

This compound is naturally occurring, isolated from sources such as the root bark of the pomegranate tree (Punica granatum), where it coexists with other alkaloids like pseudothis compound and isothis compound. wikipedia.orgwikipedia.org Total synthesis can involve isolating these natural compounds and subsequently modifying them. wikipedia.org

A practical synthesis of (+)-pelletierine, along with (+)-haloxynine and (-)-N-methyl-pelletierine, has been described starting from (-)-pipecolinic acid (PubChem CID: 439227). nih.gov This approach leverages a naturally derived chiral precursor to achieve the desired stereochemistry. Furthermore, enantiomeric syntheses of (-)-pelletierine and (-)-homopipecolic acid have been accomplished through the chiral resolution of tropanol (PubChem CID: 8424), followed by a Baeyer-Villiger oxidation. citeab.comuni.lu This route specifically utilized (+)-6-tropanol (PubChem CID: 11815461), obtained via Robinson annulation and subsequent resolution with (+)-tartaric acid. uni.lu Lysine (B10760008) (PubChem CID: 5962) has been identified as a biogenetic precursor for piperidine alkaloids, with syntheses of 2-14C- and 6-14C-(±)-pelletierine reported from corresponding labeled lysine. fishersci.campg.de

Regioselective oxidation strategies, particularly Wacker oxidation, play a crucial role in the synthesis of this compound and related piperidine alkaloids. This method is a key step in the practical synthesis of naturally occurring piperidine alkaloids, including (+)-pelletierine. nih.govfishersci.ca The Wacker oxidation protocol is effective in achieving regioselective oxidation of internal olefins, converting terminal olefins into aldehydes or methyl ketones using palladium-based catalysts. nih.govfishersci.ca The synthesis of this compound via regioselective Wacker oxidation has been specifically reported. fishersci.canih.gov

Asymmetric Synthesis Methodologies

Asymmetric synthesis methodologies are vital for producing enantiomerically pure forms of this compound, given its chiral nature and the potential for differential biological activities between enantiomers.

Organocatalysis has emerged as an effective strategy for the asymmetric synthesis of this compound. fishersci.co.ukthegoodscentscompany.com Several organocatalytic methods have been reported for the asymmetric synthesis of both enantiomers of this compound. nih.gov

One notable approach is Bella's proline-based Mannich process, which yielded (R)- and (S)-Cbz-protected this compound from Δ¹-piperideine with good yields and enantiomeric excesses ranging from 74% to 80%. nih.govfishersci.se Another significant development is an intramolecular aza-Michael, cinchona-based, organocatalytic method. This method utilized commercially available 9-amino quinine (B1679958) and quinidine (B1679956) (PubChem CID: 441074) catalysts, providing (R)- and (S)-Cbz-protected this compound from α,β-unsaturated ketone precursors in good yields and high enantiomeric excesses of 90–99%. nih.gov

An improved organocatalyzed intramolecular heteroatom Michael addition protocol has been developed for the asymmetric synthesis of piperidine derivatives, including this compound, utilizing a diaryl TMS-prolinol catalyst. fishersci.comontosight.aiamericanelements.comciteab.com This biomimetic approach has enabled the preparation of this compound and its analogues with up to 97% enantiomeric excess (ee) and good yields, often employing benzonitrile (B105546) or acetonitrile (B52724) as solvents to prevent racemization. thegoodscentscompany.comuni.lu

The enantiomeric excess (ee) achieved through various organocatalytic approaches is summarized in the table below:

| Method | Catalyst/Conditions | Enantiomeric Excess (ee) | Yield | Reference |

| Proline-based Mannich process | Proline-based catalyst, from Δ¹-piperideine | 74–80% | Good | nih.govfishersci.se |

| Intramolecular aza-Michael | Cinchona-based (9-amino quinine/quinidine) | 90–99% | Good | nih.gov |

| Intramolecular heteroatom Michael addition | Diaryl TMS-prolinol catalyst | Up to 97% | Good | ontosight.aiuni.lu |

Catalytic dynamic resolution techniques offer another avenue for the asymmetric synthesis of this compound, particularly for obtaining enantiomerically pure compounds from racemic mixtures. A reported method involves the resolution of racemic this compound using (R)- and (S)-mandelic acid (PubChem CID: 1292). nih.gov This scalable technique successfully yielded both enantiomers of Cbz- and Boc-protected this compound with excellent enantiomeric excess, typically ≥ 99%. nih.gov

Furthermore, enantiomeric syntheses of (-)-homopipecolic acid and (-)-pelletierine have been achieved via the chiral resolution of tropanol (PubChem CID: 8424), followed by a Baeyer-Villiger oxidation. citeab.comuni.lu This demonstrates the utility of resolution as a strategy to access optically pure piperidines. uni.lu

Chiral Auxiliary-Mediated Syntheses (e.g., Betti Base)

Chiral auxiliary-mediated syntheses represent a powerful approach for achieving stereocontrol in the preparation of complex molecules like this compound. The nonracemic Betti base has been employed as a chiral auxiliary in the synthesis of enantiopure 2-alkene- or 2-alkyne-containing chain substituted piperidines, which include (+)-pelletierine. nih.govacs.org A critical step in these syntheses involves a novel base-catalyzed N-debenzylation mechanism, which is advantageous as it allows for the preservation of sensitive alkene or alkyne functionalities. nih.govacs.org This methodology has facilitated the gram-scale preparation of various 2-alkene- or 2-alkyne-containing chain substituted piperidines within a short timeframe. nih.govacs.org The use of Betti base as a chiral mediator has been referenced in the context of asymmetric syntheses of chiral piperidines. acs.orgresearchgate.net

Enantiomeric Resolution Methods (e.g., using Mandelic Acid)

Enantiomeric resolution methods are crucial for separating racemic mixtures into their individual enantiomers, a common challenge in the synthesis of chiral compounds. A scalable and effective method for the resolution of racemic this compound involves the use of (R)- and (S)-mandelic acid. researchgate.netresearchgate.netlookchem.com This technique has successfully yielded both enantiomers of Cbz- and Boc-protected this compound with excellent enantiomeric excesses, often reaching ≥ 99%. researchgate.netresearchgate.netlookchem.com The resulting highly enantioenriched forms of this compound have subsequently been utilized as key intermediates in the synthesis of other natural alkaloids, such as sedridine (B1197322) and myrtine. researchgate.net Chiral acids, including mandelic acid, are generally recognized as effective resolving agents for racemic bases. libretexts.org Furthermore, enantiomeric syntheses of (-)-pelletierine have been achieved through the chiral resolution of tropanol, followed by a Baeyer-Villiger oxidation, providing a practical route to optically pure piperidines. rsc.orgrsc.org

Table 1: Enantiomeric Resolution of Racemic this compound using Mandelic Acid

| Resolving Agent | Protected this compound Form | Enantiomeric Excess (ee) | Scalability | Reference |

| (R)-Mandelic Acid | Cbz-protected | ≥ 99% | Scalable | researchgate.netresearchgate.netlookchem.com |

| (S)-Mandelic Acid | Cbz-protected | ≥ 99% | Scalable | researchgate.netresearchgate.netlookchem.com |

| (R)-Mandelic Acid | Boc-protected | ≥ 99% | Scalable | researchgate.netresearchgate.netlookchem.com |

| (S)-Mandelic Acid | Boc-protected | ≥ 99% | Scalable | researchgate.netresearchgate.netlookchem.com |

Biomimetic Synthesis and Mechanistic Mimicry

Biomimetic synthesis aims to emulate natural biogenetic pathways in the laboratory, offering insights into the formation of natural products and providing efficient synthetic routes.

This compound's biosynthesis has been demonstrated to occur via a non-enzymatic Mannich-like condensation. This process involves the reaction of Δ¹-piperideine and 3-oxoglutaric acid, which are produced by specific type III polyketide synthases (PKSs) found in plants like Huperzia serrata and Phlegmariurus cryptomerianus. researchgate.netnih.govrsc.orgfigshare.com This biomimetic approach has successfully yielded natural substances like this compound and its analogues with high enantiomeric excesses, up to 97%, often without the need for protective groups. acs.orgnih.gov The biogenetic origins of this compound are rooted in the metabolism of L-lysine, which proceeds through intermediates such as cadaverine (B124047) and Δ¹-piperideine, with the side chain deriving from acetate (B1210297). cdnsciencepub.com This emulation of natural processes is a key aspect of biomimetic chemical synthesis, offering a protective-group-free route to these compounds. acs.orgnih.gov

The "this compound condensation" refers to a specific type of biomimetic reaction, often described as a Claisen-Schmidt reaction, that utilizes this compound as a key reactant. wiley-vch.de This condensation, initially reported by Matsunaga et al. in 1967, is instrumental in forming the 4-aryl-2-quinolizidinone moiety found in various molecules. acs.org While it can proceed under acidic conditions, yields may be low. acs.org In a broader biomimetic context, Mannich condensation reactions involving this compound, such as with a C6-C1 unit like isovanillin, have been employed in the synthesis of complex structures. cdnsciencepub.com

Advanced Synthetic Transformations and Chemical Modifications

Beyond direct synthesis, the chemical modification of this compound and its derived scaffolds explores new reactivity and expands the scope of accessible molecular architectures.

Oxidative rearrangements of this compound-derived scaffolds represent advanced synthetic transformations that can lead to novel structural analogs. Research has explored original rearrangement pathways under oxidative conditions, starting from this compound-derived building blocks. researchgate.net These propylpiperidine units, structurally related to this compound, are recognized for their involvement in the biosynthesis of Lycopodium alkaloids. researchgate.net Such studies contribute to understanding the potential for structural diversification and the creation of new molecular entities from existing alkaloid frameworks. researchgate.net

Pelletierine As a Synthetic Building Block for Complex Architectures

Construction of Piperidine-Containing Alkaloids and Derivatives

Pelletierine and related piperidine (B6355638) scaffolds serve as key intermediates in the asymmetric synthesis of numerous biologically active compounds. The development of stereoselective routes involving this compound or its synthetic analogues has significantly advanced the accessibility of these complex molecules.

Synthesis of Sedridine (B1197322) and Allosedridine

The naturally occurring piperidine alkaloids sedridine and its epimer allosedridine have been successfully synthesized utilizing this compound as a starting material. Specifically, (-)-(S)-Cbz-protected this compound has been employed for the preparation of these compounds. nih.gov An alternative method involves the reduction of racemic this compound using sodium borohydride (B1222165) (NaBH4), followed by amine deprotection, to yield (+)-sedridine and (-)-allosedridine in quantitative yields.

Table 1: Synthesis of Sedridine and Allosedridine from this compound

| Precursor Compound | Product(s) | Key Reactions/Conditions | Yield/Outcome | Source |

| (-)-(S)-Cbz-protected this compound | Sedridine, Allosedridine | Not explicitly detailed, but leads to preparation of natural forms. | Naturally occurring forms prepared. | nih.gov |

| Racemic this compound | (+)-Sedridine, (-)-Allosedridine | NaBH4 reduction, amine deprotection | Quantitative yield |

Synthesis of Myrtine and Quinolizidine (B1214090) Alkaloids (e.g., Lasubine I and II)

This compound has proven instrumental in the synthesis of quinolizidine alkaloids, including both enantiomers of myrtine and the epimeric lasubine I and lasubine II. The preparation of myrtine from this compound involves an olefination-intramolecular aza-Michael sequence. nih.gov Similarly, lasubine I and lasubine II have been synthesized from (+)- and (-)-Boc-protected this compound, respectively. nih.gov

Synthesis of Homoproline and Homopipecolic Acid

The enantioselective syntheses of homoproline and homopipecolic acid have been achieved through methodologies that also apply to this compound, highlighting shared synthetic strategies for these piperidine and pyrrolidine (B122466) derivatives. An improved organocatalyzed, intramolecular heteroatom Michael addition protocol has been developed for the asymmetric synthesis of pyrrolidine and piperidine derivatives, demonstrating its application to the synthesis of homoproline, homopipecolic acid, and this compound. For homoproline, the synthesis involved sodium chlorite (B76162) oxidation followed by Cbz deprotection. Homopipecolic acid synthesis can also proceed from optically active 6-tropanol, a route also used for the enantiomeric synthesis of (-)-pelletierine.

Preparation of Coniine and its Stereoisomers

The synthesis of coniine, a well-known piperidine alkaloid, shares common synthetic strategies with this compound. While historically there was an incorrect report suggesting this compound directly yielded rac-coniine upon heating its hydrazone with sodium ethoxide, modern synthetic approaches often employ similar organocatalytic asymmetric intramolecular aza-Michael reactions to access both coniine and this compound. For instance, the chemistry involving copper(I)-promoted allylation and conjugate addition has been utilized for the synthesis of both (+)-coniine and (-)-pelletierine. Furthermore, N-Boc-2-piperidineacetaldehyde, a scaffold accessible from N-Boc-(S)-pipecolic acid (a form of homopipecolic acid), serves as a precursor for (+)-coniine, linking these synthetic pathways.

Synthesis of Haloxynine and N-Methyl-pelletierine

A practical synthetic route to the naturally occurring piperidine alkaloids (+)-haloxynine and (-)-N-methyl-pelletierine has been established, originating from (-)-pipecolinic acid. This synthesis leverages key steps such as the Wittig reaction and Wacker oxidation. Notably, (+)-pelletierine is also synthesized from (-)-pipecolinic acid within the same described protocol, indicating a common precursor and related synthetic pathways for these alkaloids. N-Methyl-pelletierine is also found naturally alongside this compound in Punica granatum.

Role in the Generation of Diverse Chemical Scaffolds

This compound's structural versatility positions it as a significant starting material for generating diverse chemical scaffolds beyond direct alkaloid synthesis. Its core piperidine ring and functional groups allow for various chemical transformations, enabling the construction of complex heterocyclic systems. As a proposed building block for Lycopodium alkaloids, this compound's non-enzymatic Mannich-like condensation capability with other precursors, such as Δ1-piperideine and 3-oxoglutaric acid, highlights its fundamental role in constructing intricate carbon skeletons found in natural products. This adaptability makes this compound a valuable component in the development of novel organic compounds and materials, contributing broadly to synthetic chemistry. nih.gov

Platform for Developing New Bioactive Compounds

This compound acts as a foundational platform for the development of new bioactive compounds, owing to its core piperidine structure which is prevalent in many pharmaceutically relevant molecules wikipedia.org. Its application as a lead compound facilitates the design and synthesis of novel therapeutic agents, particularly those targeting cholinergic pathways nih.gov. Researchers leverage this compound as a research tool to synthesize various analogs, enabling detailed studies into structure-activity relationships crucial for drug discovery slideshare.net.

The 2-substituted piperidine motif, intrinsically present in this compound, is a common feature in numerous bioactive natural products and pharmaceuticals. This widespread occurrence underscores the importance of this compound as a starting point for exploring and synthesizing new compounds with potential pharmaceutical interest wikipedia.org.

Notable examples of bioactive alkaloids synthesized using this compound as a chiral building block include:

Sedridine and Allosedridine : Both enantiomers of sedridine and its epimer, allosedridine, have been prepared from Cbz-protected this compound wikipedia.org.

Myrtine : The quinolizidine alkaloid myrtine has been synthesized via an olefination-intramolecular aza-Michael sequence utilizing this compound wikipedia.org.

Lasubine I and Lasubine II : These epimeric quinolizidine alkaloids have been synthesized from Boc-protected this compound enantiomers wikipedia.org.

Deoxyhalofuginone : Optically active forms of this compound have been employed in the synthesis of deoxyhalofuginone, an analogue of febrifugine, which is of interest as an anti-fibrotic agent wikipedia.orgnih.gov.

Huperzine A : this compound is recognized as a proposed building block in the biosynthesis of Lycopodium alkaloids such as huperzine A, a compound known for its neuroprotective and acetylcholinesterase inhibitory activities slideshare.netchem960.com.

Strategic Intermediate in Complex Total Synthesis Campaigns

This compound serves as a strategic intermediate in complex total synthesis campaigns, enabling the construction of elaborate natural products and their derivatives. Its successful total synthesis, along with that of (±)-methylthis compound, was a significant milestone in elucidating their structures nih.gov.

The compound's utility as a chiral building block is evident in the total syntheses of various complex alkaloids. For instance, enantioenriched this compound has been effectively utilized in the asymmetric total syntheses of Lythracea alkaloids, including (+)-vertine and (+)-lythrine wikidata.orgcenmed.com. These syntheses often involve a two-step condensation of this compound, leading to quinolizidin-2-one diastereomers that are further transformed into the target alkaloids wikidata.orgcenmed.com.

Beyond these, this compound has been a key intermediate in the biomimetic synthesis of several other alkaloids uni.lu. Practical synthetic routes to naturally occurring piperidine alkaloids, such as (+)-pelletierine, (+)-haloxynine, and (-)-N-methylthis compound, have been developed using (-)-pipecolinic acid as a starting material, incorporating key steps like Wittig reaction and Wacker oxidation guidetoimmunopharmacology.org.

Advancements in asymmetric synthesis have led to various methods for preparing both enantiomers of this compound. These include proline-based Mannich processes and intramolecular aza-Michael reactions, which yield Cbz-protected this compound in good enantiomeric excess wikipedia.org. Furthermore, the resolution of racemic this compound using chiral acids like mandelic acid provides a scalable approach to obtain highly enantioenriched forms, which are then used to synthesize a range of alkaloids wikipedia.orgnih.gov. The development of polymer-supported chiral auxiliaries has also facilitated the asymmetric synthesis of chiral piperidines, including (R)-pelletierine, offering new solid-phase methodologies for alkaloid synthesis nih.gov.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Separations and Purification Techniques

Chromatographic methods are indispensable for separating Pelletierine from complex mixtures, particularly from other Punica granatum alkaloids like pseudothis compound, isothis compound, and methylthis compound wiley-vch.dewikipedia.orgresearchgate.net. These techniques exploit the differential partitioning of compounds between a stationary and a mobile phase vedantu.comfrontiersin.org.

Partition chromatography, including paper chromatography, has been historically and continues to be a convenient method for analyzing alkaloid mixtures containing this compound researchgate.netvedantu.comresearchgate.net. In the context of Punica granatum alkaloids, paper chromatography has been used to identify this compound alongside pseudothis compound, d,l-isothis compound, and d,l-methylisothis compound, by comparing their Rf values researchgate.net. Thin Layer Chromatography (TLC), a form of partition chromatography, also plays a role in monitoring isolation steps and detecting alkaloids using reagents like Dragendorff reagent wiley-vch.de. For instance, TLC on silica (B1680970) gel plates with a mobile phase of dichloromethane (B109758) and methanol (B129727) (4:1 v/v), sometimes with added ammonia, has been used to separate pomegranate alkaloids wiley-vch.de.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of metabolites, including alkaloids, and is particularly valuable in elucidating biosynthetic pathways frontiersin.orgnih.govresearchgate.net. For this compound, LC-MS has been employed to analyze enzymatic reactions and identify biosynthetic products. In studies elucidating the biosynthesis of Lycopodium alkaloids, where this compound is a proposed building block, LC-MS data, including chiral LC-MS analysis, has been crucial. For example, N-acetylated this compound enantiomers have been analyzed by chiral LC-MS to compare biosynthetic products with synthesized standards, providing insights into the stereochemical aspects of the pathway acs.orgnih.gov.

Spectroscopic Approaches for Structural Confirmation and Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the unambiguous structural and stereochemical assignment of organic compounds like this compound nih.govunimo.it. Both ¹H NMR and ¹³C NMR spectra provide critical data. For instance, the ¹H NMR spectrum of pseudothis compound, a related alkaloid, shows characteristic signals, such as a singlet for the N-methyl group and deshielded protons near the nitrogen atom wiley-vch.de. While specific detailed NMR data for this compound itself were not directly provided in the search results, the general application of NMR for structural elucidation of piperidine (B6355638) alkaloids, including the use of 2D NMR techniques like HSQC and HMBC for carbon signal assignments and quaternary carbon confirmations, is well-established wiley-vch.descielo.org.bohmdb.caresearchgate.net. The ability of NMR to distinguish between different isomers and confirm the absolute configuration is vital for understanding the precise structure of this compound and its derivatives wiley-vch.de.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a crucial technique for determining the exact mass and elemental composition of a compound, thereby confirming its molecular formula and aiding in structural elucidation researchgate.netacs.orgresearchgate.net. In the context of this compound and related alkaloids, HRESIMS is used to obtain precise mass measurements, often reported as [M+H]⁺ ions, which are essential for confirming the identity of synthesized or isolated compounds. For example, HRESIMS analysis has been used to confirm the molecular formula of various alkaloids, including those derived from this compound in synthetic routes acs.orgcore.ac.uk. The high accuracy of HRESIMS helps differentiate between compounds with very similar nominal masses, providing strong evidence for structural assignments researchgate.netresearchgate.net.

Computational and Modeling Techniques in Chemical Research

Computational and modeling techniques play an increasingly important role in chemical research, complementing experimental data by providing theoretical insights into molecular properties, reaction mechanisms, and interactions. While direct computational studies focusing solely on this compound's properties were not extensively detailed in the provided search results, the broader application of these techniques in alkaloid research is evident. Computational modeling can be used to predict properties such as density, solubility, and pKa values, which are important for understanding this compound's behavior nih.govfoodb.cachemicalbook.com. Furthermore, in silico studies, including molecular docking and quantum chemical calculations, can predict interactions with biological targets or elucidate reaction pathways. For example, computational studies have been used to identify potential inhibitors of enzymes, with this compound being identified as a potential human nNOS inhibitor based on binding energy and interaction profiles worldscientific.com. Mathematical models have also been developed to describe the transport and extraction processes of this compound, indicating that solute transfer into liquid membranes is mainly diffusion-controlled uobaghdad.edu.iqresearchgate.net. These techniques are invaluable for optimizing extraction processes and for understanding the fundamental chemical and physical properties of the compound uobaghdad.edu.iqresearchgate.netwsu.edu.

Molecular Docking for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational method used to predict the preferred orientation and binding affinity between two molecules, typically a ligand (e.g., a drug candidate like this compound) and a receptor (e.g., a protein target), to form a stable complex. openaccessjournals.comnih.gov This technique is invaluable in drug design, enzyme mechanism elucidation, and understanding molecular recognition processes by simulating how molecules interact at a molecular level. openaccessjournals.com The process involves using search algorithms to explore possible ligand-receptor orientations and scoring functions to evaluate factors such as hydrogen bonding, van der Waals forces, and electrostatic interactions to predict binding affinity and stability. openaccessjournals.comnih.gov

In the context of this compound, molecular docking studies have been conducted to assess its potential interactions with biological targets. For instance, compounds found in pomegranate fruit extract, including this compound, have been subjected to in silico analysis against the NS5 protein complex of Dengue virus serotype 3 (DENV-3). ajchem-a.com These studies revealed that this compound, along with other compounds like ellagitannin, punicalagin, anthocyanin, and epigallocatechin acid, exhibited favorable binding energy (ΔG) values, indicating their ability to bind to the NS5 DENV-3 protein complex. ajchem-a.com This suggests a potential for this compound to interact with viral proteins, providing insights into its possible mechanisms of action.

Table 1: Predicted Binding Energy (ΔG) of this compound to NS5 DENV-3 Protein Complex

| Compound | Target Protein | Binding Energy (ΔG) |

| This compound | NS5 DENV-3 protein complex | Favorable (specific value not detailed in snippet, but stated as "best") ajchem-a.com |

Mass Transfer Modeling in Extraction and Purification Processes

The extraction and purification of this compound from natural sources, such as Punica granatum L. roots, often involve complex mass transfer phenomena. Liquid membrane techniques have been explored for the efficient recovery of this compound sulfate. researchgate.netrdd.edu.iquobaghdad.edu.iq These processes aim to optimize the transfer of the compound from a source phase through a membrane to a receiving phase.

Research into the extraction of this compound has shown that several operational parameters significantly influence its conversion and recovery. Factors such as the number of stages, disc rotation speed, and the pH of both the feed and acceptor solutions are critical. researchgate.netrdd.edu.iquobaghdad.edu.iq For instance, the highest this compound conversion was achieved using a two-stage system with a disc speed of 10 rpm (for stainless steel discs), a feed solution pH of 9.5, and an acceptor solution pH of 2, utilizing n-decane as the organic membrane solvent. researchgate.netrdd.edu.iquobaghdad.edu.iqresearchgate.net

A mathematical model has been developed to describe the transport of this compound across the liquid membrane, assuming the existence of two thin reaction layers in the feed and stripping solutions. researchgate.netrdd.edu.iq Experimental data obtained under various conditions, combined with this model, indicated that the solute transfer into the liquid membrane is primarily diffusion-controlled. researchgate.netrdd.edu.iquobaghdad.edu.iq This understanding of mass transfer mechanisms is vital for designing and optimizing large-scale extraction and purification processes for this compound.

Table 2: Optimal Conditions for this compound Extraction by Liquid Membrane Technique

| Parameter | Optimal Condition |

| Number of Stages | 2 researchgate.netrdd.edu.iquobaghdad.edu.iq |

| Disc Rotation Speed | 10 rpm researchgate.netrdd.edu.iquobaghdad.edu.iq |

| Feed Solution pH | 9.5 researchgate.netrdd.edu.iquobaghdad.edu.iq |

| Acceptor Solution pH | 2 researchgate.netrdd.edu.iquobaghdad.edu.iq |

| Organic Membrane Solvent | n-decane researchgate.netrdd.edu.iquobaghdad.edu.iq |

| Solute Transfer Mechanism | Diffusion-controlled researchgate.netrdd.edu.iquobaghdad.edu.iq |

Theoretical Studies in Structure-Activity Relationships and Binding Affinities

Theoretical studies play a crucial role in understanding the relationship between the chemical structure of a compound and its biological activity, known as Structure-Activity Relationships (SAR), as well as its binding affinities to target molecules. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) and molecular modeling, are commonly employed to predict biological activity from chemical structures and to analyze intermolecular interactions. nih.gov

While specific detailed theoretical studies focusing solely on this compound's comprehensive SAR were not extensively detailed in the search results, the principles of such studies are directly applicable. Molecular docking, as discussed in Section 5.3.1, is a key theoretical tool that directly provides insights into binding affinities and modes of interaction, which are fundamental to SAR. The favorable binding energy observed for this compound with the NS5 DENV-3 protein complex through molecular docking is a direct research finding contributing to understanding its potential binding affinities. ajchem-a.com

Furthermore, the broader field of alkaloid research often utilizes theoretical studies to explore how structural modifications impact biological activity and binding. mdpi.comresearchgate.net Computational analysis, including in silico simulations, is increasingly used to predict drug binding sites and targets through structure-activity relationships, thereby increasing the likelihood of identifying promising lead compounds. nih.gov This theoretical framework underpins the rational design and optimization of compounds like this compound for various applications.

Mechanistic Research at Molecular and Cellular Levels Excluding Clinical Studies

Enzymatic Target Interactions

The interaction of Pelletierine with key enzymes is a significant area of mechanistic research, providing insights into its potential therapeutic applications.

Acetylcholinesterase (AChE) Inhibition Studies in vitro

While acetylcholinesterase (AChE) inhibition is a well-established mechanism for managing neurodegenerative conditions like Alzheimer's disease by enhancing cholinergic neurotransmission, direct in vitro studies specifically detailing this compound's inhibitory activity and corresponding IC50 values were not identified in the conducted searches. Research in this area often explores plant extracts or other compounds for their AChE inhibitory potential.

Neuroprotective Mechanisms at Cellular Levels (e.g., Oxidative Stress Modulation)

The neuroprotective potential of compounds, including those found in pomegranate, is often linked to their ability to modulate oxidative stress at the cellular level. Oxidative stress is a critical factor in the pathogenesis of various neurodegenerative diseases, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses. The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and relatively limited antioxidant enzyme systems. wikidata.org

Polyphenols, a class of compounds present in pomegranate alongside this compound, have been shown to exert neuroprotective effects through multifaceted mechanisms, including strong antioxidant properties. These properties involve neutralizing reactive oxygen species, chelating redox-active metals, and activating cytoprotective enzymes via Nrf2 signaling. wikipedia.org Furthermore, polyphenols can mitigate neuroinflammation by suppressing NF-κB signaling and upregulating brain-derived neurotrophic factor, thereby supporting neuroplasticity and neurogenesis. wikipedia.org Pomegranate's bioactive compounds, including this compound, have been implicated in mitigating oxidative stress and metabolic aberrations. nih.gov While specific cellular mechanisms of this compound's direct oxidative stress modulation are still under detailed investigation, its presence in a fruit known for these properties suggests a potential contribution to such neuroprotective effects.

Molecular Target Identification and Ligand Binding Studies

Computational and in vitro approaches have been employed to identify specific molecular targets of this compound and characterize its binding affinities.

Investigation of Interactions with Viral Proteins (e.g., DENV-3 NS5) via in silico and in vitro Models

This compound has been investigated for its potential antiviral activity, particularly against Dengue virus serotype 3 (DENV-3), through both in silico (molecular docking) and in vitro models. Molecular docking studies have demonstrated that this compound is capable of binding to the DENV-3 non-structural 5 (NS5) protein complex. The NS5 protein is crucial for viral RNA synthesis and replication, making it an attractive target for antiviral drug development.

Computational analyses revealed that this compound interacts with the C-terminal domain of the DENV-3 NS5 protein, forming various types of bonds, including hydrogen bonds, hydrophobic bonds, and electrostatic bonds, with different amino acid residues. The binding energy (ΔG) values indicate a favorable affinity of this compound for this viral protein. Importantly, this compound was found to meet the parameters of Lipinski's five laws, which are criteria used to evaluate the drug-likeness of a compound, suggesting its potential as an oral DENV drug candidate.

Table 1: Molecular Docking Results of this compound with DENV-3 NS5 Protein

| Target Protein | Interaction Type | Key Amino Acid Residues | Binding Energy (ΔG) | Model | Source |

| DENV-3 NS5 | Hydrogen, Hydrophobic, Electrostatic Bonds | C-terminal domain residues (specifics not detailed in snippets) | Favorable (specific value not detailed in snippets) | In silico |

Binding Affinity Studies with Protein Targets (e.g., PTGS2, NOS2) via Computational Methods

Computational methods, such as molecular docking, are widely used to predict the binding affinity of small molecules to protein targets.

Regarding NOS2 (Nitric Oxide Synthase 2, also known as iNOS) , this compound has been identified through in silico studies as a potent and selective inhibitor of human neuronal Nitric Oxide Synthase (nNOS), which is a specific isoform of NOS. This identification was based on its selectivity and favorable binding energy.

However, specific computational binding affinity data for this compound with PTGS2 (Prostaglandin-endoperoxide synthase 2, also known as COX-2) were not found in the conducted searches. While other compounds from pomegranate have been studied for their interactions with PTGS2 and NOS2, direct computational evidence for this compound's binding to PTGS2 was not available in the retrieved information.

Exploration of General Biological Activity Mechanisms in vitro

Beyond specific enzymatic and molecular targets, this compound has also demonstrated general biological activities in vitro, contributing to its broader pharmacological profile. Notably, this compound has exhibited antimicrobial activity in vitro. Studies have shown its potent activity against various microorganisms, including Candida albicans and Escherichia coli, with lesser activity observed against Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for this compound in these studies ranged from 3.125 to 100 mg/mL, indicating its effectiveness at varying concentrations. The general mechanisms by which alkaloids like this compound exert their antimicrobial effects often involve the inhibition of nucleic acid and protein synthesis within the microbial cells.

Table 2: In vitro Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) Range | Activity Level | Source |

| Candida albicans | 3.125 - 100 mg/mL | Potent | |

| Escherichia coli | 3.125 - 100 mg/mL | Potent | |

| Pseudomonas aeruginosa | 3.125 - 100 mg/mL | Less Potent |

Anthelmintic Activity as a Research Focus for Mechanistic Elucidation

Research into the anthelmintic activity of this compound has largely focused on its impact at the molecular and cellular levels, revealing a mechanism centered on neuromuscular disruption in helminths. This compound is categorized as a paralyzing agent that targets the acetylcholine (B1216132) system within parasites. d-nb.info This interaction leads to observed effects such as muscular weakness, followed by paralysis and ultimately, the death of the treated parasites. core.ac.ukd-nb.info

While the precise molecular targets of this compound within the parasitic acetylcholine system are areas of ongoing investigation, the general pharmacodynamic basis of anthelmintic activity often involves interference with neuromuscular coordination in helminths. nih.gov For instance, some anthelmintics act as agonists at nicotinic acetylcholine receptors (nAChRs) in nematodes, initially causing sustained muscle contractions, which then progress to a neuromuscular depolarizing blockade, resulting in paralysis. nih.gov The observed paralysis and death induced by this compound are consistent with such a mechanism, indicating its disruptive effect on the parasite's nervous system vital for motility and survival. core.ac.uknih.gov

Studies have highlighted the role of this compound as a key active component within Punica granatum extracts responsible for their anthelmintic efficacy. thieme-connect.comnih.gov For example, in vitro studies on liver fluke (Fasciola hepatica) have indicated that isothis compound, a closely related compound, exhibits significant anthelmintic activity, being the most potent among certain side-chain homologues tested. rjptonline.org These findings reinforce the importance of this compound and its derivatives in the anthelmintic profile of pomegranate. The disruption of parasite motility and viability at the cellular level is a critical aspect of this compound's action, contributing to the expulsion or digestion of the target parasites from the host. nih.gov

While the literature consistently reports the anthelmintic effects of this compound and its associated mechanisms of paralysis, detailed quantitative in vitro data, such as specific IC50 values for isolated this compound against particular helminth species or molecular targets, are not extensively detailed in the provided research findings. The available information primarily describes qualitative observations of paralysis and death, and comparative efficacy within extracts or against other compounds.

Ethnobotanical Context and Natural Occurrence Research

Distribution in Plant Species

Pelletierine, a piperidine (B6355638) alkaloid, is found in a variety of plant species, most notably in the pomegranate tree (Punica granatum). Its presence has also been identified in several species of clubmosses, where it serves as a crucial intermediate in the biosynthesis of more complex alkaloids.

Punica granatum (Pomegranate): The primary and most well-documented natural source of this compound is the root bark of the pomegranate tree. Historically, extracts from the root bark have been used in traditional medicine. Modern phytochemical analysis has confirmed that this compound, along with related alkaloids such as isothis compound, pseudothis compound, and N-methylthis compound, are the active constituents. The concentration of these alkaloids can vary depending on the geographical location, age of the plant, and the specific cultivar.

Lycopodium species, Huperzia serrata, and Phlegmariurus cryptomerianus: In the Lycopodiaceae family, which includes these genera, this compound plays a fundamental role as a biosynthetic precursor to a wide array of structurally complex Lycopodium alkaloids. While direct isolation of this compound from these plants as a major end product is not the primary focus of research, its occurrence as an essential intermediate has been established through biosynthetic studies.

Research has demonstrated that this compound is formed through the condensation of Δ¹-piperideine and 3-oxoglutaric acid. acs.orgnih.gov This reaction is a key step in the intricate pathway leading to the formation of other significant alkaloids, such as huperzine A, which is found in Huperzia serrata. acs.orgnih.gov Isotopic labeling experiments in Lycopodium tristachyum have shown that this compound is incorporated into the structure of lycopodine (B1235814), confirming its status as an obligatory intermediate in the biosynthesis of these alkaloids. cdnsciencepub.comresearchgate.net Although present in what are likely transient and low concentrations, the role of this compound in the biochemical pathways of these clubmosses is of significant scientific interest. cdnsciencepub.com

Table 1: Natural Occurrence of this compound

| Plant Species | Family | Primary Occurrence/Role |

|---|---|---|

| Punica granatum | Lythraceae | Naturally occurring alkaloid, primarily in the root bark. |

| Lycopodium species | Lycopodiaceae | Biosynthetic precursor to Lycopodium alkaloids. |

| Huperzia serrata | Lycopodiaceae | Biosynthetic precursor to huperzine A and other alkaloids. acs.org |

| Phlegmariurus cryptomerianus | Lycopodiaceae | Biosynthetic precursor to various Lycopodium alkaloids. acs.org |

Isolation Methodologies for Natural Products

The isolation of this compound from its natural sources, particularly from the root bark of Punica granatum, involves several methodologies that leverage the chemical properties of alkaloids. These methods range from traditional solvent-based extractions to more advanced techniques.

A common and fundamental approach for alkaloid extraction begins with the pulverization of the dried plant material, in this case, the root bark. The powdered material is then treated with an alkaline solution, such as dilute ammonium (B1175870) hydroxide, to liberate the free alkaloid bases from their salt forms within the plant tissue.

Solvent Extraction: Following the liberation of the free bases, the material is extracted with an organic solvent. Chloroform is often considered a suitable solvent for a broad spectrum of alkaloids, including this compound. The alkaloids dissolve in the organic solvent, which is then separated from the plant material. The crude alkaloid extract is then typically purified by a series of acid-base extractions. The organic solvent containing the alkaloids is shaken with an acidic aqueous solution, causing the alkaloids to form salts that are soluble in the aqueous layer. This aqueous layer is then separated, made alkaline again to precipitate the free alkaloids, which are then re-extracted with an organic solvent.

Liquid Membrane Techniques: A more advanced method for the extraction of this compound from Punica granatum involves the use of a bulk liquid membrane process. In this technique, a rotating film contactor can be employed to recover the alkaloid from an aqueous extract of the plant material. This method has been shown to be effective for the selective recovery of this compound. The process involves the transport of this compound from a feed solution (the aqueous plant extract at a specific pH), through an organic membrane (such as n-decane), and into an acceptor solution (an acidic solution at a different pH). The efficiency of this extraction is influenced by factors such as the rotational speed of the contactor, the pH of the feed and acceptor solutions, and the number of extraction stages. researchgate.net

Enzymatic and Ultrasonic-Assisted Extraction: A patented method for extracting this compound from pomegranate peel combines enzymatic and ultrasonic treatments. The process involves pulverizing the pomegranate peel and then treating it with enzymes in conjunction with ultrasonic waves to break down the cell walls. This is followed by an alcohol-based ultrasonic leaching process to extract the alkaloids. This combination of techniques aims to enhance the release and extraction of this compound from the plant cells.

Fractionation and Purification: The crude extracts obtained from any of the initial extraction methods typically contain a mixture of related alkaloids. Therefore, further separation and purification steps are necessary to isolate pure this compound. Chromatographic techniques are commonly employed for this purpose. These can include:

Column Chromatography: A classic method for separating compounds based on their differential adsorption to a stationary phase.

High-Performance Liquid Chromatography (HPLC): A highly efficient technique for the separation, identification, and purification of individual alkaloids from a complex mixture.

Fractional Crystallization: This technique can be used to separate alkaloids based on differences in their solubility.

The choice of isolation methodology depends on the scale and purpose of the extraction, with chromatographic methods being particularly suited for obtaining highly purified this compound for research and pharmaceutical applications.

Future Directions and Emerging Research Frontiers

Sustainable Production through Synthetic Biology and Metabolic Engineering

A key area of future research is the development of sustainable and scalable methods for Pelletierine production, moving away from traditional chemical synthesis and plant extraction. Significant progress has been made in demonstrating the de novo biosynthesis of this compound using recombinant Escherichia coli. acs.orgacs.org This involves engineering complex biosynthetic pathways within the bacterium, integrating genes from various organisms, including E. coli itself, other bacteria, and plants. acs.orgacs.org

Current metabolic engineering strategies for this compound production in E. coli include:

Pathway Simplification: Streamlining the intrinsic L-lysine biosynthesis pathway in E. coli to optimize precursor availability. acs.orgacs.org